Dimethyl pyrimidine-2,5-dicarboxylate

Descripción general

Descripción

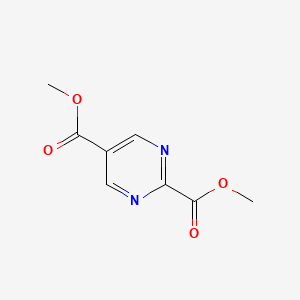

Dimethyl pyrimidine-2,5-dicarboxylate is an organic compound with the molecular formula C8H8N2O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethyl pyrimidine-2,5-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of pyrimidine-2,5-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, ensuring complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl pyrimidine-2,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrimidine-2,5-dicarboxylic acid.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields pyrimidine-2,5-dicarboxylic acid, while reduction can produce dimethyl pyrimidine-2,5-dimethanol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Dimethyl pyrimidine-2,5-dicarboxylate serves as a key intermediate in the synthesis of various bioactive compounds. Its derivatives have shown potential in pharmacological applications due to their ability to interact with biological targets.

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antitumor activity. For instance, compounds synthesized from this compound have been tested against several cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics like 5-fluorouracil .

Antimicrobial Properties

Studies have shown that certain derivatives possess antimicrobial properties. The synthesis of metal complexes using this compound as a ligand has led to compounds with enhanced antibacterial and antifungal activities .

Agrochemical Applications

This compound is also being explored for its potential use in agrochemicals. Its derivatives can act as herbicides or fungicides due to their ability to inhibit specific biochemical pathways in plants and pathogens.

Herbicidal Activity

Compounds derived from this compound have been evaluated for their herbicidal properties. Field trials indicate effective weed control with minimal phytotoxicity to crops .

Fungicidal Activity

Research has highlighted the efficacy of certain derivatives against fungal pathogens affecting crops, suggesting potential for development into commercial fungicides .

Material Science

In material science, this compound is utilized in the synthesis of polymeric materials and coatings due to its ability to form stable complexes with metal ions.

Polymer Synthesis

The compound can be used as a monomer in the production of polymers with specific properties such as increased thermal stability and mechanical strength .

Coatings

The application of this compound in coatings has been investigated for its potential to improve corrosion resistance and durability of surfaces .

Table 1: Biological Activities of this compound Derivatives

Case Study 1: Synthesis and Evaluation of Antitumor Agents

A study focused on synthesizing new derivatives from this compound and evaluating their antitumor properties against various cancer cell lines. The results indicated that modifications at the carboxyl groups significantly enhanced cytotoxicity compared to standard treatments.

Case Study 2: Development of Agrochemical Formulations

Research conducted on formulations containing this compound showed promising results in controlling weed populations in agricultural settings without harming crop yields.

Mecanismo De Acción

The mechanism of action of dimethyl pyrimidine-2,5-dicarboxylate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the modification of pyrimidine derivatives. The pathways involved may include ester hydrolysis, oxidation, and reduction reactions, leading to the formation of biologically active compounds.

Comparación Con Compuestos Similares

Similar Compounds

Dimethyl pyridine-2,5-dicarboxylate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

Dimethyl furan-2,5-dicarboxylate: Contains a furan ring, differing in the heterocyclic core.

Dimethyl pyrazole-2,5-dicarboxylate: Features a pyrazole ring, another type of heterocyclic compound.

Uniqueness

Dimethyl pyrimidine-2,5-dicarboxylate is unique due to its specific pyrimidine core, which imparts distinct chemical and biological properties

Actividad Biológica

Dimethyl pyrimidine-2,5-dicarboxylate (DMPDC) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses the biological activity of DMPDC, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.

Chemical Structure and Synthesis

DMPDC is characterized by two ester functional groups attached to a pyrimidine ring. The compound can be synthesized through several methods, including the reaction of pyrimidine-2,5-dicarboxylic acid with methanol in the presence of a dehydrating agent like thionyl chloride . The general reaction can be summarized as follows:

Biological Activity Overview

DMPDC exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections highlight key findings from various studies.

Antimicrobial Activity

Research has indicated that DMPDC and its derivatives possess significant antimicrobial properties. A study reported that pyrimidine derivatives showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for DMPDC derivatives ranged from 18 to 31 μM against these pathogens .

Table 1: Antimicrobial Activity of DMPDC Derivatives

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| DMPDC | 25 | E. coli |

| DMPDC Derivative A | 20 | S. aureus |

| DMPDC Derivative B | 18 | Bacillus subtilis |

Antiviral Activity

DMPDC has also been explored for its antiviral potential. Certain derivatives have shown promising activity against viral infections by inhibiting viral replication mechanisms. For instance, compounds derived from DMPDC were tested against human immunodeficiency virus (HIV) and exhibited significant inhibition of viral replication in vitro .

Anticancer Properties

The anticancer potential of DMPDC has been investigated in various studies focusing on its cytotoxic effects on cancer cell lines. One study demonstrated that DMPDC derivatives exhibited cytotoxicity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Table 2: Cytotoxic Effects of DMPDC on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 12 | Inhibition of cell proliferation |

| L1210 | 10 | Activation of caspase pathways |

The biological activity of DMPDC can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: DMPDC has been shown to inhibit enzymes involved in nucleotide synthesis, which is crucial for both microbial and cancer cell proliferation.

- Receptor Binding: Some studies suggest that DMPDC may bind to specific receptors involved in cell signaling pathways, leading to altered cellular responses .

- DNA Interaction: The compound may also intercalate into DNA, disrupting replication processes in rapidly dividing cells.

Case Studies

- Study on Antimicrobial Efficacy: A recent study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including DMPDC. The results confirmed significant activity against multi-drug resistant strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .

- Cytotoxicity Assessment: Another investigation focused on the cytotoxic effects of DMPDC on various cancer cell lines. The study found that certain modifications to the DMPDC structure enhanced its potency against specific cancer types, suggesting avenues for further drug development .

Propiedades

IUPAC Name |

dimethyl pyrimidine-2,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-13-7(11)5-3-9-6(10-4-5)8(12)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRSRYSYHOLQRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115600-17-4 | |

| Record name | Dimethyl pyrimidine-2,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.